molecular formula C5H11NO B2786498 3-Aminocyclopentanol CAS No. 1036260-18-0; 1110772-05-8; 13725-38-7; 946826-74-0

3-Aminocyclopentanol

Cat. No.: B2786498
CAS No.: 1036260-18-0; 1110772-05-8; 13725-38-7; 946826-74-0
M. Wt: 101.149
InChI Key: YHFYRVZIONNYSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Aminocyclopentanol Scaffolds in Organic Synthesis

Aminocyclopentanol scaffolds are recognized for their prevalence in a wide array of biologically active compounds and natural products. Their rigid, three-dimensional structure provides a defined orientation of the amino and hydroxyl functionalities, which is crucial for specific molecular recognition and binding interactions with biological targets such as enzymes and receptors. The strategic placement of these functional groups allows for further chemical modifications, enabling the construction of diverse molecular architectures.

In medicinal chemistry, the aminocyclopentanol core is a key pharmacophore in the design of therapeutic agents. nih.govnih.gov The inherent properties of this scaffold, including its chirality and conformational rigidity, are instrumental in optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. The development of small-molecule inhibitors for various diseases often relies on the unique structural features offered by such scaffolds. nih.gov

The utility of aminocyclopentanol scaffolds extends to their role as chiral ligands and auxiliaries in asymmetric synthesis. The stereochemically well-defined arrangement of the amino and hydroxyl groups can be exploited to control the stereochemical outcome of a wide range of chemical transformations, leading to the enantioselective synthesis of complex molecules.

Role of Chirality in Aminocyclopentanol Research

Chirality is a fundamental aspect of aminocyclopentanol research, as the biological activity of enantiomers can differ significantly. nih.gov The 3-Aminocyclopentanol (B77102) molecule possesses two stereocenters, giving rise to four possible stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). The precise spatial arrangement of the amino and hydroxyl groups in each stereoisomer is critical for its interaction with chiral biological macromolecules.

The demand for enantiomerically pure aminocyclopentanols is driven by the pharmaceutical industry's need for single-enantiomer drugs to ensure greater efficacy and reduce potential side effects. nih.gov Consequently, a substantial amount of research has been dedicated to the development of stereoselective synthetic methods to access each of the this compound stereoisomers in high optical purity. nih.govrsc.org

One notable example is the (1R,3S)-3-Aminocyclopentanol isomer, which is a key chiral intermediate in the synthesis of the anti-HIV drug Bictegravir. google.comgoogleapis.com The specific stereochemistry of this isomer is crucial for the drug's mechanism of action. Research in this area focuses on various strategies, including chiral resolution, the use of chiral starting materials, and asymmetric catalysis to achieve the desired stereochemical control. google.comrsc.org

Overview of Research Trajectories for this compound

Current research on this compound is largely concentrated on the development of efficient and cost-effective synthetic routes to enantiomerically pure isomers. The high demand for these compounds in the pharmaceutical industry has spurred innovation in asymmetric synthesis.

A significant research trajectory involves the use of biocatalysis. Enzymes such as lipases and transaminases are being employed for the kinetic resolution of racemic mixtures and the asymmetric synthesis of chiral aminocyclopentanols. These biocatalytic methods offer high enantioselectivity and operate under mild reaction conditions, presenting a green and sustainable alternative to traditional chemical methods. nih.gov For instance, ω-transaminases have been engineered to convert cyclopentanone (B42830) derivatives into chiral amines with high enantiomeric excess.

Another major area of investigation is the development of novel catalytic systems for asymmetric synthesis. This includes the use of chiral metal catalysts and organocatalysts to control the stereochemistry of key bond-forming reactions. wipo.int For example, methods involving hetero-Diels-Alder reactions with chiral auxiliaries and subsequent transformations have been patented to produce (1R,3S)-3-aminocyclopentanol hydrochloride with high optical purity. google.com

Furthermore, research is ongoing to expand the applications of this compound derivatives beyond their current uses. This includes their incorporation into new chiral ligands for asymmetric catalysis and the synthesis of novel analogs with potential therapeutic activities in other disease areas. nih.gov The exploration of new synthetic methodologies continues to be a vibrant area of research, aiming for shorter, more efficient, and scalable routes to these valuable chiral building blocks. google.comgoogleapis.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-aminocyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c6-4-1-2-5(7)3-4/h4-5,7H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHFYRVZIONNYSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Aminocyclopentanol

Chemoenzymatic and Biocatalytic Pathways

Chemoenzymatic and biocatalytic methods offer a powerful alternative to purely chemical synthesis, leveraging the inherent selectivity and efficiency of enzymes. These approaches often proceed under mild reaction conditions and can lead to the formation of highly enantiopure products, which is particularly critical for pharmaceutical intermediates. The combination of enzymatic reactions with traditional chemical transformations, known as chemoenzymatic synthesis, further expands the synthetic toolbox for complex molecules. diva-portal.orgrsc.org

Transaminase-Mediated Amination of Cyclopentanone (B42830) Derivatives

Transaminases, particularly ω-transaminases (ω-TAs), have emerged as highly valuable biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones. nih.gov These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from an amine donor to a ketone acceptor. nih.gov The application of ω-TAs to cyclopentanone derivatives represents a direct and atom-economical route to 3-aminocyclopentanol (B77102).

The potential of ω-transaminases in the amination of various cyclic ketones has been demonstrated, showcasing their utility in producing cyclic amines. researchgate.net While the direct amination of 3-hydroxycyclopentanone (B2513457) presents challenges, a common strategy involves the amination of a protected cyclopentanone derivative, followed by deprotection. The choice of the ω-transaminase is critical, as different enzymes exhibit varying substrate specificities and stereoselectivities. Both (R)- and (S)-selective transaminases are available, allowing for the synthesis of either enantiomer of the target amine. diva-portal.org The reaction equilibrium can be a limiting factor in transaminase-catalyzed reactions; however, various strategies, such as using specific amine donors or removing the ketone byproduct, can be employed to drive the reaction towards the desired amine product. nih.gov

Lipase-Catalyzed Kinetic Resolution of Racemic Precursors

Lipases are a class of enzymes widely used in organic synthesis for the kinetic resolution of racemic mixtures. nih.gov This technique relies on the differential rate of reaction of the two enantiomers of a racemic substrate with the enzyme, allowing for the separation of the enantiomers. For the synthesis of enantiopure this compound, lipase-catalyzed kinetic resolution of a racemic precursor is a well-established and effective strategy.

Lipases can catalyze both the hydrolysis of esters and the formation of esters (transesterification) in non-aqueous media. nih.gov In the context of this compound synthesis, a common approach involves the resolution of a racemic N-acylated-3-aminocyclopentanol derivative. For instance, a racemic mixture of N-acetyl-3-aminocyclopentanol can be subjected to enantioselective hydrolysis by a lipase (B570770). The enzyme will preferentially hydrolyze one enantiomer, leaving the other enantiomer as the unreacted acetylated compound.

Alternatively, a racemic mixture of this compound can undergo enantioselective acylation (transesterification) in the presence of a lipase and an acyl donor, such as vinyl acetate. The lipase will selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. Research on the lipase-catalyzed resolution of related compounds, such as trans-2-aminocyclopentanol derivatives, has shown that lipases like Burkholderia cepacia lipase are effective in catalyzing the acylation of the hydroxyl group. researchgate.net

The success of a lipase-catalyzed kinetic resolution depends heavily on the choice of enzyme, solvent, and acylating agent. Different lipases exhibit varying degrees of enantioselectivity (E-value) for different substrates. For example, Candida antarctica lipase A (CAL-A) and Candida antarctica lipase B (CAL-B) are known for their broad substrate scope and high enantioselectivity in the resolution of various amines and alcohols. nih.gov

The optimization of reaction conditions is crucial for achieving high enantiomeric excess (ee) and conversion. Factors such as temperature and the nature of the acyl donor can significantly impact the enantioselectivity of the process. For instance, using diallyl carbonate as the alkoxycarbonylating agent with CAL-A has proven effective in the resolution of cyclic amino esters. nih.gov The data below illustrates the effect of different lipases on the kinetic resolution of a model cyclic amino ester.

EnzymeAlkoxycarbonylating AgentConversion (%)Enantioselectivity (E)Reference
Candida antarctica lipase A (Codexis)3-methoxyphenyl allyl carbonate~50>200 nih.gov
Candida antarctica lipase A (Roche)3-methoxyphenyl allyl carbonate~50>200 nih.gov
Candida antarctica lipase A (Biocatalytics)3-methoxyphenyl allyl carbonate~50>200 nih.gov
Candida antarctica lipase B3-methoxyphenyl allyl carbonate<20>200 nih.gov
Candida antarctica lipase A (Codexis)diallyl carbonate~50>200 nih.gov

ω-Transaminases in Stereoselective Production

The direct asymmetric synthesis of chiral amines from prochiral ketones using ω-transaminases is a highly attractive approach due to its potential for 100% theoretical yield. nih.gov Protein engineering and screening of microbial diversity have led to the discovery and development of ω-transaminases with broad substrate scopes, capable of converting bulky ketones with high enantioselectivity. nih.govnih.gov

For the production of this compound, an ω-transaminase can be used to directly aminate a suitable cyclopentanone precursor. The stereochemical outcome of the reaction is determined by the choice of an (R)- or (S)-selective enzyme. The active site of ω-transaminases typically contains a large and a small binding pocket, which dictates the substrate specificity. nih.gov Through protein engineering, these binding pockets can be modified to accommodate a wider range of substrates, including various functionalized cyclic ketones. nih.gov The table below shows examples of ω-transaminases and their application in the amination of cyclic ketones.

EnzymeSubstrateProductStereoselectivityReference
ω-TAm from Aspergillus terreus2-Methylcyclohexanone(1R,2S)-2-Methylcyclohexylamine>99% de researchgate.net
ω-TAm from Chromobacterium violaceum2-Methylcyclohexanone(1S,2R)-2-Methylcyclohexylamine>99% de researchgate.net
ATA-025 (Codexis®)1-Phenyl-1-propanone(R)-1-Phenyl-1-propylamine>99% ee diva-portal.org
Cv-ATA (Chromobacterium violaceum)1-Phenyl-1-propanone(S)-1-Phenyl-1-propylamine>99% ee diva-portal.org

Combinatorial Chemoenzymatic Approaches

In the context of this compound synthesis, a combinatorial approach could involve the use of a ketoreductase to asymmetrically reduce a diketone precursor to a chiral hydroxyketone, which is then aminated in a subsequent step using a stereocomplementary ω-transaminase. This strategy allows for the synthesis of all four possible stereoisomers of a 1,3-amino alcohol. diva-portal.org Another example of a chemoenzymatic cascade is the combination of a lipase-catalyzed resolution with a subsequent chemical modification. For instance, an enantiopure aminocyclopentanol derivative obtained from a lipase resolution can be further functionalized using traditional organic chemistry methods. researchgate.net The successful combination of enzymes with metal catalysts, such as palladium or copper, for amination reactions further highlights the power of these hybrid approaches. diva-portal.org

Chemical Synthetic Routes

The synthesis of this compound, a valuable building block in medicinal chemistry, can be achieved through several strategic pathways. These routes are designed to control the stereochemistry of the final product, which is often crucial for its biological activity. Advanced methodologies focus on reductive amination and cycloaddition reactions to construct the aminocyclopentanol core.

Reductive Amination Strategies

Reductive amination is a highly effective method for forming amines from carbonyl compounds. This process typically involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine or enamine, which is then reduced in the same pot to the desired amine. masterorganicchemistry.com This strategy avoids the common issue of over-alkylation that can occur with direct alkylation of amines. masterorganicchemistry.com

One direct approach to this compound involves the reduction of a corresponding 3-aminocyclopentanone (B3224326) derivative. In this synthesis, the ketone group of the cyclopentanone ring is reduced to a hydroxyl group. The choice of reducing agent is critical to ensure that only the ketone is reduced without affecting other functional groups that may be present on the molecule, such as protecting groups on the amine.

A variety of reducing agents can be employed for this transformation. Milder reagents are often preferred to enhance selectivity.

Table 1: Common Reducing Agents for Reductive Amination

Reducing Agent Chemical Formula Typical Use Reference
Sodium Borohydride (B1222165) NaBH₄ General reduction of aldehydes and ketones. masterorganicchemistry.com
Sodium Cyanoborohydride NaBH₃CN Selective reduction of imines in the presence of ketones/aldehydes. masterorganicchemistry.com

The reaction proceeds by the nucleophilic attack of the hydride from the reducing agent on the electrophilic carbonyl carbon of the 3-aminocyclopentanone derivative. A subsequent protonation step, typically from the solvent, yields the final this compound product.

Catalytic hydrogenation is another cornerstone of reduction chemistry, providing a pathway to this compound by reducing a suitable precursor. This method involves the addition of molecular hydrogen (H₂) across a double bond in the presence of a metal catalyst. youtube.com This can be applied to reduce the double bond within a cyclopentene (B43876) ring or to reduce an imine formed in situ.

The process is a heterogeneous reaction where the precursor molecule adsorbs onto the surface of the metal catalyst, weakening the π-bond. youtube.com Hydrogen atoms, also adsorbed on the surface, are then added to the same face of the molecule, a process known as syn-addition. youtube.com This stereospecificity can be a key factor in controlling the final stereochemistry of the aminocyclopentanol. A variety of metal catalysts are effective for this purpose.

Table 2: Catalysts for Hydrogenation

Catalyst Description Key Features Reference
Palladium on Carbon (Pd/C) Palladium metal dispersed on activated carbon support. Widely used for reducing carbon-carbon double bonds and in deprotection steps. google.com
Platinum(IV) Oxide (PtO₂) Also known as Adams' catalyst; used in various solvents. Effective for hydrogenating a wide range of functional groups. youtube.com
Raney Nickel (Raney Ni) A fine-grained solid composed mostly of nickel derived from a nickel-aluminum alloy. A common and cost-effective catalyst for hydrogenating nitriles and imines. youtube.com

A practical application of this method is seen in a multi-step synthesis where a double bond in a bicyclic intermediate is reduced using palladium on carbon hydrogenation to yield the saturated cyclopentane (B165970) ring of the final product. google.com

Cycloaddition Reactions

Cycloaddition reactions are powerful tools in organic synthesis for constructing cyclic molecules in a controlled manner. The Diels-Alder reaction, a [4+2] cycloaddition, and its variants are particularly useful for creating six-membered rings, which can serve as precursors to the five-membered cyclopentanol (B49286) ring after further transformations.

The hetero-Diels-Alder reaction is a variation of the Diels-Alder reaction in which one or more carbon atoms in the diene or dienophile is replaced by a heteroatom, such as nitrogen or oxygen. youtube.com This reaction is a key step in an innovative route to chiral this compound. google.com

A reported synthesis for (1R,3S)-3-aminocyclopentanol utilizes an in-situ generated nitroso compound as the dienophile in a reaction with cyclopentadiene (B3395910), which serves as the diene. google.com The process begins with the oxidation of tert-butyl hydroxylamine (B1172632) carbonate, catalyzed by copper chloride, to form tert-butyl nitrosyl carbonate. This highly reactive species immediately undergoes a hetero-Diels-Alder reaction with cyclopentadiene. google.com

The cycloaddition yields a bicyclic adduct, cis-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid tert-butyl ester. google.com This intermediate contains the core cyclopentane structure and the requisite nitrogen atom, which are then carried through subsequent steps, including reduction and resolution, to form the target this compound. The Diels-Alder reaction is known for its ability to create complex cyclic systems with high stereocontrol in a single step. nsf.gov

Controlling the three-dimensional arrangement of atoms is paramount in the synthesis of chiral molecules like this compound. Cycloaddition reactions offer several handles for exerting stereochemical control.

One inherent feature of the Diels-Alder reaction is its preference for forming the endo product, where the substituent on the dienophile is oriented towards the newly forming double bond in the cyclohexene (B86901) ring. libretexts.org This is a result of favorable secondary orbital interactions between the diene and dienophile in the transition state. libretexts.org

Beyond this intrinsic selectivity, several strategies can be employed to achieve a specific stereochemical outcome:

Chiral Catalysts: Using a chiral Lewis acid or an enzyme can create a chiral environment around the reactants, favoring the formation of one enantiomer over the other. numberanalytics.com The discovery of a hetero-Diels-Alderase enzyme, EupfF, highlights nature's ability to catalyze such reactions with absolute stereocontrol. nsf.gov

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to one of the reactants. It directs the approach of the other reactant, leading to a stereoselective cycloaddition. numberanalytics.com

Enzymatic Resolution: In some synthetic routes, a racemic or diastereomeric mixture is produced, which is then separated. A notable example is the use of a lipase, such as Lipozyme-40086, to selectively acylate one enantiomer in a process called kinetic resolution. google.com This method was successfully used in the synthesis of (1R,3S)-3-aminocyclopentanol to achieve high optical purity. google.com

Through these advanced methodologies, chemists can efficiently synthesize specific stereoisomers of this compound, paving the way for their use in complex molecular architectures.

Epoxide Ring Opening Reactions

The ring-opening of epoxides stands as a versatile and powerful strategy in the synthesis of this compound and its derivatives. thieme-connect.denih.gov This method involves the nucleophilic attack on a strained three-membered epoxide ring, leading to 1,2-difunctionalized cyclopentane structures. thieme-connect.de The success of this approach hinges on the ability to control the regioselectivity and stereoselectivity of the ring-opening step, which is heavily influenced by the nature of the substrate, the nucleophile, and the reaction conditions. beilstein-journals.orgrsc.org

Regio- and Stereoselective Epoxide Opening

The synthesis of specific isomers of aminocyclopentanols via epoxide ring-opening requires precise control over which of the two epoxide carbons is attacked by the nucleophile (regioselectivity) and the resulting spatial arrangement of the new substituents (stereoselectivity). beilstein-journals.orgmdpi.com Generally, the reaction proceeds via an SN2 mechanism, resulting in an inversion of configuration at the center of attack and leading to a trans-relationship between the incoming nucleophile and the oxygen atom. researchgate.net

In the context of N,N-disubstituted 1,2-epoxy-3-aminocyclopentanes, the orientation of the oxirane ring and the substituents on the nitrogen atom are critical factors determining the reaction's outcome. beilstein-journals.orgnih.gov For instance, base-catalyzed aminolysis of certain cyclopentane epoxides yields primarily C1 adducts, which arise from a trans-diaxial opening of the epoxide ring. nih.govnih.gov The steric hindrance presented by substituents on the starting epoxide can impede nucleophilic attack at the more sterically crowded carbon, thereby directing the nucleophile to the less-hindered position. beilstein-journals.org This substrate-controlled approach is a classic strategy for achieving regioselectivity. rsc.org

Influence of Nucleophilic Reagents and Catalysts (e.g., Lewis Acids, Bases)

The choice of nucleophilic reagent and catalyst is paramount in directing the regiochemical outcome of the epoxide ring opening. rroij.com While nitrogen-containing nucleophiles like primary and secondary amines are common for creating the desired amino alcohol functionality, the catalyst often governs the site of attack. rsc.org

Base-Catalyzed Reactions: In base-catalyzed pathways, the reaction typically follows a standard SN2 model where the nucleophile attacks the sterically less-hindered carbon of the epoxide. nih.gov This approach is effective but can sometimes lead to mixtures of products if the steric differences between the two epoxide carbons are not significant.

Lewis Acid Catalysis: Lewis acids activate the epoxide by coordinating to the oxygen atom, making the ring more susceptible to nucleophilic attack. mdpi.com This activation can alter the regioselectivity compared to base-catalyzed or uncatalyzed reactions. beilstein-journals.org The use of different Lewis acids can lead to varying ratios of regioisomers. For example, in the aminolysis of (1RS,2SR,3SR)-1,2-epoxy-3-(N,N-dibenzylamino)cyclopentane, catalysts like Zn(ClO₄)₂·6H₂O and LiClO₄ have been shown to influence the regioisomeric ratio of the resulting diaminocyclopentanol products. nih.gov Yttrium(III) chloride (YCl₃) has also been demonstrated as an efficient Lewis acid catalyst for the ring-opening of epoxides by amines under solvent-free conditions, proceeding with high regioselectivity. mdpi.com The catalyst-controlled regioselectivity provides a powerful tool for synthesizing specific isomers that may not be accessible through substrate control alone. rsc.org

Table 1: Effect of Lewis Acid Catalysts on the Regioselective Ring Opening of an Epoxy-aminocyclopentane Derivative

This table summarizes the results from the reaction of (1RS,2SR,3SR)-1,2-epoxy-3-(N,N-dibenzylamino)cyclopentane with morpholine, showcasing how different catalysts affect the ratio of C1 to C2 attack.

CatalystNucleophileRegioisomeric Ratio (C1:C2 Adducts)Reference
Zn(ClO₄)₂·6H₂OMorpholine2:1 nih.gov
LiClO₄Morpholine1.5:1 nih.gov
Formation of Aziridinium (B1262131) Intermediates

An alternative mechanistic pathway in the ring-opening of 3-amino-substituted epoxides, particularly under Lewis acid catalysis, involves the intramolecular formation of a highly strained aziridinium ion. beilstein-journals.orgnih.gov This occurs when the neighboring amino group attacks the adjacent epoxide carbon, forming a bicyclic intermediate. nih.govfrontiersin.orgnih.gov

The formation of this aziridinium ion provides a different electrophilic species for the external nucleophile to attack. beilstein-journals.org Subsequent nucleophilic attack on one of the carbons of the aziridinium ring leads to its opening and the formation of a regioisomer that is often different from the one obtained through direct attack on the epoxide. nih.govnih.gov For example, when certain N-substituted cyclopentane epoxides are treated with a Lewis acid, they can be transformed into diaminocyclopentanols via this aziridinium intermediate pathway, yielding regioisomers that are distinct from those produced under base-catalyzed conditions. beilstein-journals.orgnih.gov This pathway highlights the complex interplay of factors where the internal nitrogen nucleophile competes with the external nucleophile, with the catalyst often mediating the outcome.

Rearrangement Reactions

Rearrangement reactions offer powerful and stereocontrolled methods for introducing key functional groups in complex molecule synthesis. For aminocyclopentanols, the Overman rearrangement is a notable example.

Overman Rearrangement in Aminocyclopentanol Synthesis

The Overman rearrangement is a nih.govnih.gov-sigmatropic rearrangement that converts allylic alcohols into allylic amines with excellent stereocontrol. rsc.orgwikipedia.orgorganic-chemistry.org The reaction proceeds by first converting the allylic alcohol into an allylic trichloroacetimidate. nrochemistry.comyoutube.com This intermediate then undergoes a thermal or metal-catalyzed rearrangement, which is typically concerted and proceeds through a six-membered chair-like transition state. organic-chemistry.orgnrochemistry.com This mechanism reliably transfers the chirality from the starting material to the product. nrochemistry.com

In the synthesis of aminocyclopentanols, this rearrangement serves as a key step to introduce the required amino functionality at a specific position and with a defined stereochemistry. rsc.org For example, bicyclic cyclopentane lactones derived from carbohydrates can be transformed into allylic alcohols. These alcohols are then subjected to the Overman rearrangement to install the nitrogen functionality, ultimately leading to the desired aminocyclopentanol structure after subsequent steps. rsc.org The resulting allylic trichloroacetamide (B1219227) is readily hydrolyzed under basic conditions to furnish the primary amine. nrochemistry.comyoutube.com

Multi-Step Synthesis Strategies from Diverse Precursors

The synthesis of this compound, a valuable chiral building block, can be achieved through various multi-step strategies commencing from diverse and readily available precursors. These routes often leverage the inherent chirality of starting materials like sugars or employ stereoselective reactions on achiral precursors such as allylic cycloalkenes to construct the desired stereochemistry of the cyclopentane ring. The complexity of these syntheses necessitates careful planning of protection, functional group interconversion, and stereocontrol strategies.

Routes from Myo-Inositol and Sugars

Carbohydrates and their derivatives, such as myo-inositol, serve as excellent chiral starting materials for the synthesis of aminocyclopentanols. nih.govrsc.org These precursors offer a rich source of stereocenters that can be manipulated to achieve the desired configuration in the final product.

One prominent strategy begins with a bicyclic cis-fused cyclopentane-lactone derived from carbohydrates. nih.govrsc.org For instance, (1R, 5S, 7R, 8R)-7,8-dihydroxy-2-oxabicyclo[3.3.0]oct-3-one, a chiral building block, can be converted into various aminocyclopentanols through a series of stereoselective transformations. nih.govrsc.org This approach capitalizes on the fixed stereochemistry of the bicyclic system to control the orientation of newly introduced functional groups. The synthesis often involves key steps such as protection of hydroxyl groups, stereoselective introduction of an amino or amino precursor group, and eventual cleavage of the bicyclic frame to yield the functionalized cyclopentanol.

Myo-inositol, the most abundant isomer of inositol, is another versatile starting material. nih.govresearchgate.net Its synthesis into functionalized cyclopentane derivatives requires strategic protection and deprotection of its multiple hydroxyl groups. researchgate.net The biosynthesis of myo-inositol itself typically starts from D-glucose, proceeding through myo-inositol-1-phosphate via enzymatic catalysis. nih.govresearchgate.net Chemical syntheses from myo-inositol often involve the creation of orthoformate or acetal (B89532) derivatives to selectively expose certain hydroxyl groups for further reaction, such as phosphorylation or conversion into other functional groups. researchgate.net

A representative synthetic sequence starting from a sugar-derived precursor might involve the following key transformations:

StepTransformationReagents/ConditionsPurpose
1Radical Carbocyclizationω-bromodeoxy-α,β-unsaturated heptonolactone, Tributyltin hydrideForms the core bicyclic cyclopentane-lactone structure.
2Introduction of UnsaturationHBr-HOAc, then DBUCreates a double bond for further functionalization.
3Allylic AminationOverman Rearrangement (e.g., with trichloroacetonitrile, NaH)Installs the nitrogen functionality at an allylic position.
4DihydroxylationOsO₄, NMOAdds hydroxyl groups stereoselectively to the double bond.
5Deprotection & ReductionAcidic hydrolysis, then Ca(BH₄)₂Removes protecting groups and reduces the lactone to a diol.

This table is a generalized representation of a multi-step synthesis. Specific reagents and conditions may vary.

Functionalization of Allylic Cycloalkenes

Allylic cycloalkenes, particularly cyclopentadiene, are cost-effective and versatile starting materials for synthesizing the this compound scaffold. These routes typically involve an initial cycloaddition reaction to set up the basic bicyclic framework, followed by a series of reductions, resolutions, and functional group manipulations.

A notable multi-step process for preparing (1R,3S)-3-aminocyclopentanol hydrochloride begins with cyclopentadiene. google.com This route is designed to overcome challenges related to high costs and difficult chiral control in other methods. google.comgoogle.com The key steps are outlined below:

Hetero-Diels-Alder Reaction: Tert-butyl hydroxylamine carbonate is oxidized in situ to tert-butyl nitrosyl carbonate, which then reacts with cyclopentadiene. This [4+2] cycloaddition reaction occurs at room temperature (20-30 °C) and forms a cis-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid tert-butyl ester intermediate. google.com

Selective N-O Bond Reduction: The nitrogen-oxygen bond in the bicyclic intermediate is selectively reduced using a zinc powder-acetic acid system. google.com

Enzymatic Chiral Resolution: The resulting racemic amino alcohol is resolved using a lipase, such as Lipase PS "Amano" SD, in the presence of vinyl acetate. This step selectively acetylates one enantiomer, allowing for the separation of the desired optically pure intermediate with an enantiomeric excess (ee) often greater than 97%. google.com

Double Bond Reduction: The double bond in the cyclopentene ring is hydrogenated using a palladium on carbon (Pd/C) catalyst. google.com

Deacetylation: The acetyl protecting group introduced during the resolution step is removed under basic conditions, for example, with lithium hydroxide (B78521) in methanol. google.com

Deprotection and Salt Formation: Finally, the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom is removed, and the hydrochloride salt is formed in situ using a solution of hydrogen chloride in isopropanol. google.com

This synthetic strategy provides a novel and short route to the target compound with high optical purity. google.com

StepReactionKey ReagentsIntermediate Product
1Hetero-Diels-AlderCyclopentadiene, tert-butyl hydroxylamine carbonate, CuCl₂cis-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid tert-butyl ester
2N-O Bond ReductionZinc powder, Acetic acid(+/-)-3-Boc-aminocyclopent-4-en-1-ol
3Chiral ResolutionLipase, Vinyl acetate(1R,4S)-4-hydroxycyclopent-2-en-1-yl)carbamic acid tert-butyl ester
4HydrogenationH₂, Pd/C(1R,3S)-3-(tert-butoxycarbonylamino)cyclopentan-1-ol
5DeacetylationLiOH, Methanol(1R,3S)-3-(tert-butoxycarbonylamino)cyclopentan-1-ol (if resolution was on other enantiomer)
6Deprotection/SalificationHCl, Isopropanol(1R,3S)-3-aminocyclopentanol hydrochloride

This table outlines the key stages in the synthesis of (1R,3S)-3-aminocyclopentanol hydrochloride from cyclopentadiene as described in patent CN112574046A. google.com

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound, thereby ensuring the efficiency and economic viability of the synthesis. azom.com Key parameters that are frequently adjusted include temperature, reaction time, catalyst choice, and solvent system.

For instance, in syntheses starting from cyclopentadiene, the conditions for each step have been carefully refined. The initial cycloaddition reaction to form the bicyclic intermediate can be catalyzed by sodium periodate (B1199274) at a reduced temperature of 0-5 °C for 4-6 hours. This is a significant improvement over older methods that required heating for 16-18 hours, thus reducing energy consumption and reaction risk. google.com In a similar vein, the enzymatic resolution step is sensitive to conditions; it is typically run at room temperature (25 °C) for an extended period (48-72 hours) to achieve high enantiomeric excess. google.com

The final deprotection and purification steps are also crucial for obtaining a high-purity product. The use of an in-situ prepared hydrogen chloride solution in a solvent like isopropanol, from which the final hydrochloride salt can crystallize directly, simplifies purification and avoids laborious column chromatography. google.com The choice of solvent for crystallization (e.g., isopropanol) and the crystallization temperature (e.g., cooling to 0 °C) can significantly impact the final yield and purity of the solid product. google.com

The following table summarizes various optimized conditions reported for different steps in the synthesis of this compound and its derivatives.

Interactive Data Table: Optimization of Reaction Conditions

Reaction Step Parameter Optimized Condition Result Reference
Hetero-Diels-Alder Temperature 20-30 °C Efficient in situ reaction google.com
Hetero-Diels-Alder Catalyst / Time Sodium Periodate / 4-6 hours Reduced reaction time from 16-18h google.com
Enzymatic Resolution Enzyme / Time Lipozyme40086 / 48 hours 41% yield, >99% ee google.com
Enzymatic Resolution Enzyme / Time Lipase PS "Amano" SD / 72 hours 43% yield, >97% ee google.com
Hydrogenation Pressure / Temperature 1.0 MPa H₂ / 20 °C Effective double bond reduction google.com
Deprotection (N-acyl) Reagent / Temperature Methanolic HCl / 40 °C Cleavage of protecting group google.com
Deprotection (Boc) Time / Temperature 12 hours / 25 °C Complete deprotection google.com
Salification / Crystallization Solvent Isopropanol 80% yield of pure solid google.com

Stereochemical Control and Enantioselective Synthesis

Concepts of Enantiomeric and Diastereomeric Excess

In stereochemistry, the terms enantiomeric excess (ee) and diastereomeric excess (de) are metrics used to describe the purity of a chiral substance. wikipedia.orgnih.gov

Enantiomeric Excess (ee): Enantiomers are pairs of molecules that are non-superimposable mirror images of each other. unacademy.com They share identical physical and chemical properties, except for their interaction with plane-polarized light. unacademy.comnumberanalytics.com Enantiomeric excess is a measure of the purity of a sample, indicating how much more of one enantiomer is present compared to the other. wikipedia.org It is defined as the absolute difference between the mole fractions of the two enantiomers. qmul.ac.uk

Formula: % ee = |(moles of Enantiomer R) - (moles of Enantiomer S)| / |(moles of Enantiomer R) + (moles of Enantiomer S)| * 100

A racemic mixture, which contains equal amounts (50:50) of both enantiomers, has an ee of 0%. wikipedia.org

A completely pure sample of a single enantiomer has an ee of 100%. wikipedia.org

Historically, ee was often equated with "optical purity," as the magnitude of a sample's optical rotation was used to determine its enantiomeric composition. wikipedia.orgnih.gov However, modern techniques like chiral chromatography now allow for the direct measurement of individual enantiomers, making ee a more precise and unequivocal term. wikipedia.orgnih.gov

Diastereomeric Excess (de): Diastereomers are stereoisomers that are not mirror images of each other. unacademy.com Unlike enantiomers, diastereomers have different physical properties (e.g., melting points, solubilities) and distinct chemical behaviors with both chiral and achiral reagents. unacademy.comqmul.ac.uk This difference in properties allows for their separation using standard laboratory techniques like crystallization or chromatography. unacademy.com

Diastereomeric excess measures the excess of one diastereomer over another in a mixture. qmul.ac.uk The concept is particularly relevant in reactions that create a second stereocenter in a molecule that is already chiral, leading to the formation of diastereomers. nih.gov

Formula: % de = |(moles of Diastereomer 1) - (moles of Diastereomer 2)| / |(moles of Diastereomer 1) + (moles of Diastereomer 2)| * 100

The successful synthesis of a specific stereoisomer of 3-aminocyclopentanol (B77102), such as (1R,3S)-3-aminocyclopentanol, is quantified by high values of both enantiomeric and diastereomeric excess. nih.gov

Strategies for Enantiopure this compound Production

Producing a single, pure stereoisomer of this compound requires specialized synthetic strategies that can overcome the natural tendency of many chemical reactions to produce racemic mixtures. The two primary approaches are chiral resolution and asymmetric synthesis.

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. wikipedia.org This approach creates the mixture of stereoisomers first and then separates them. While effective, a significant drawback is that the theoretical maximum yield for the desired enantiomer is only 50%, with the other half often being discarded. wikipedia.orggoogle.com

Common resolution techniques include:

Crystallization of Diastereomeric Salts: This is the most common method for chiral resolution. wikipedia.org It involves reacting a racemic mixture (like this compound, which is a base) with an enantiomerically pure chiral acid (a resolving agent). libretexts.org This reaction forms a pair of diastereomeric salts. Since diastereomers have different solubilities, one salt will preferentially crystallize out of the solution. wikipedia.orgnumberanalytics.com The crystallized salt can then be separated by filtration, and the resolving agent is removed to yield the pure enantiomer. wikipedia.org Commonly used chiral acids for resolving racemic bases include (+)-tartaric acid and (-)-mandelic acid. libretexts.org A patent for the synthesis of (1R,3S)-3-aminocyclopentanol hydrochloride mentions the use of mandelic acid in a resolution scheme, though it notes the low efficiency of this particular method. google.com

Enzymatic Resolution: This technique utilizes enzymes, which are inherently chiral, to selectively react with only one enantiomer in a racemic mixture. numberanalytics.com For producing (1R,3S)-3-aminocyclopentanol, a lipase-catalyzed resolution has been described. google.com In this process, a racemic intermediate is reacted in the presence of a lipase (B570770) (such as Novozym 435 or Lipozyme-40086) and an acyl donor like vinyl acetate. The enzyme selectively catalyzes the acylation of one enantiomer, which can then be separated from the unreacted enantiomer. google.com A similar strategy has been successfully applied to the synthesis of enantiopure trans-2-aminocyclopentanol derivatives using Burkholderia cepacia lipase. researchgate.net

TechniquePrincipleExample Resolving Agent/EnzymeAdvantageDisadvantage
Crystallization of Diastereomeric SaltsFormation of diastereomers with different physical properties (solubility). wikipedia.org(+)-Tartaric Acid, (-)-Mandelic Acid. libretexts.orgWell-established and can be used on a large scale. numberanalytics.comDependent on unpredictable crystallization; max 50% theoretical yield. wikipedia.orggoogle.com
Enzymatic ResolutionEnzyme selectively modifies one enantiomer in a racemic mixture. numberanalytics.comLipases (e.g., Novozym 435, Lipozyme-40086). google.comHigh selectivity and mild reaction conditions.Max 50% theoretical yield; requires screening for a suitable enzyme. google.com

Asymmetric synthesis, also known as enantioselective synthesis, aims to create a specific enantiomer directly from an achiral or prochiral starting material, avoiding the 50% yield limitation of resolution. wikipedia.orgnih.gov This is achieved by using chiral catalysts, reagents, or auxiliaries that guide the reaction to preferentially form one stereoisomer.

Key asymmetric approaches relevant to this compound include:

Asymmetric Hydrogenation: This is a powerful method for producing chiral alcohols and amines. acs.orgyoutube.com In the context of this compound, this could involve the enantioselective reduction of a prochiral 3-aminocyclopentanone (B3224326) precursor. While a simple reduction with sodium borohydride (B1222165) results in poor stereocontrol, catalytic asymmetric hydrogenation using chiral metal complexes (e.g., based on ruthenium or rhodium) can achieve high enantioselectivity. acs.org For example, ruthenium complexes with chiral diphosphine ligands like BINAP have been shown to be highly effective for the hydrogenation of a wide range of ketones, yielding chiral alcohols with excellent enantiomeric excess. acs.orgnih.gov

Asymmetric Cycloaddition: Reactions like the Diels-Alder reaction can be used to construct the cyclopentane (B165970) ring with controlled stereochemistry. wikipedia.org A patented method describes an asymmetric hetero-Diels-Alder reaction between cyclopentadiene (B3395910) and a chiral nitroso compound (derived from a chiral source) to construct the bicyclic precursor to this compound. google.comgoogle.com This approach uses the chirality of the starting material to direct the formation of the desired stereocenters in the product. google.com

ApproachDescriptionExample Catalyst/ReactionAdvantage
Asymmetric HydrogenationEnantioselective reduction of a prochiral ketone or imine using a chiral catalyst. acs.orgyoutube.comRuthenium-diphosphine-diamine complexes. acs.orgnih.govHigh potential for excellent enantioselectivity (>99% ee) and high yield. acs.org
Asymmetric CycloadditionConstruction of the chiral ring system using a reaction guided by a chiral auxiliary or catalyst. google.comHetero-Diels-Alder reaction with a chiral nitroso compound. google.comDirectly establishes multiple stereocenters with high control. google.com

Influence of Substrate and Catalyst Design on Stereoselectivity

The success of asymmetric synthesis hinges on the precise interaction between the substrate and the chiral catalyst. The design of both components is crucial for achieving high stereoselectivity.

The substrate's structure can significantly influence the stereochemical outcome. In the synthesis of cyclopentane derivatives, the steric bulk of substituents can direct an incoming reagent to a specific face of the molecule. nih.gov For instance, in the rhodium-catalyzed synthesis of cyclopentanes, increasing the steric size of a substituent on the starting alcohol was explored to enhance the diastereoselectivity of a key rearrangement step. nih.gov For reactions involving the reduction of a cyclopentanone (B42830) derivative, existing stereocenters or functional groups on the ring can chelate to the metal catalyst, forcing the hydride to attack from the less hindered face and thereby controlling the stereochemistry of the new alcohol group.

The catalyst's design is arguably the most critical factor. In catalytic asymmetric hydrogenation, the chiral environment is created by organic molecules called ligands, which are bound to a central metal atom (commonly rhodium, ruthenium, or iridium). wikipedia.org

Chiral Ligands: The development of chiral diphosphine ligands, such as BINAP and Josiphos-type ligands, was a breakthrough in asymmetric catalysis. youtube.comwikipedia.org These ligands create a well-defined chiral pocket around the metal center. When the substrate binds to the catalyst, the ligand's structure forces the substrate to adopt a specific orientation, exposing one of its two faces to the hydrogenation reaction. youtube.com

Catalyst-Substrate Matching: The interplay between the ligand and the substrate is complex. For a given transformation, a "matched" pair of substrate and chiral catalyst will lead to high enantioselectivity. Conversely, a "mismatched" pair can result in low selectivity or even the preferential formation of the opposite enantiomer. nih.gov

Active Site Modification: The selectivity of heterogeneous catalysts (e.g., platinum on alumina) can be dramatically improved by surface modification. Treating a platinum catalyst with certain amines, such as oleylamine, can passivate overly active sites and increase the exposure of the well-coordinated sites that are optimal for the adsorption of a chiral modifier, leading to a significant increase in enantiomeric excess. acs.org

Stereospecific Transformations of Aminocyclopentanol Derivatives

A stereospecific reaction is one in which different stereoisomers of the starting material react to give different stereoisomers of the product. The stereochemistry of the starting material directly determines the stereochemistry of the product.

Once an enantiopure aminocyclopentanol derivative is obtained, it can undergo further transformations where its existing stereochemistry dictates the outcome of subsequent reactions.

Ring-Opening of Epoxides: A key strategy involves the regio- and stereoselective ring-opening of N,N-disubstituted 1,2-epoxy-3-aminocyclopentanes. nih.gov The stereochemistry of the starting epoxide (i.e., the relative orientation of the epoxide ring and the amino group) and the choice of catalyst (base or Lewis acid) are crucial for the reaction's outcome. For example, base-catalyzed aminolysis of certain epoxy-aminocyclopentanes proceeds via a trans-diaxial opening of the epoxide ring, leading to a specific diastereomer of the resulting diaminocyclopentanol product. nih.gov

Nitrene-Mediated Ring Contraction: In a novel transformation, enantiopure pyrrolidines (a five-membered ring similar to cyclopentane) can be converted into cyclobutanes with retention of stereochemistry. acs.orgnih.gov This reaction proceeds through the formation of a 1,4-biradical intermediate. The stereochemical information is retained because the rate of collapse of this intermediate to form the cyclobutane (B1203170) ring is faster than the rate of bond rotation that would scramble the stereocenters. acs.orgnih.gov Such principles could be applied to stereospecific transformations of aminocyclopentanol derivatives.

Intramolecular Cyclization: Functionalized cyclopentenes with adjacent stereocenters can be synthesized through cascade reactions. The stereochemistry established in the initial steps of the sequence is preserved through subsequent intramolecular cyclization steps, leading to a product with highly controlled stereochemistry. acs.org

Applications in Advanced Organic Synthesis and Catalysis

3-Aminocyclopentanol (B77102) as a Chiral Building Block

This compound and its stereoisomers are recognized as valuable chiral building blocks in organic synthesis. enamine.net The term "chiral pool" refers to the collection of abundant, inexpensive, and enantiomerically pure natural products, such as amino acids and terpenes, which serve as starting materials for the synthesis of complex chiral molecules. nih.gov this compound, with its defined stereocenters, functions as a versatile scaffold for constructing intricate molecular architectures with high stereochemical control. Its utility stems from the presence of both an amino and a hydroxyl group on a cyclopentane (B165970) framework, allowing for diverse chemical modifications.

The inherent chirality of this compound makes it an excellent starting material for the total synthesis of complex organic molecules, particularly pharmaceuticals. enamine.net A significant application is in the synthesis of antiviral drugs. For instance, the specific stereoisomer (1R,3S)-3-aminocyclopentanol is a key chiral intermediate in the multi-step synthesis of the anti-HIV drug Bictegravir. google.com The synthesis of such complex molecules often begins with readily available chiral materials to ensure the final product has the correct three-dimensional structure, which is essential for its biological activity. enamine.net The synthesis route to these molecules can involve various strategies, including asymmetric cycloaddition reactions to create the chiral centers. google.com

The well-defined stereochemistry of this compound isomers is instrumental in the preparation of other chiral compounds and scaffolds where stereochemical purity is paramount. Chiral scaffolds are core molecular structures that can be systematically modified to create libraries of new chiral compounds for applications in drug discovery and materials science. This compound provides a rigid cyclopentane ring with two functional groups (amino and hydroxyl) whose relative orientation (cis or trans) is fixed. This structural rigidity and defined stereochemistry are highly desirable for asymmetric synthesis.

Methods for preparing specific stereoisomers of this compound often focus on achieving high optical purity. google.com These methods include:

Asymmetric Cycloaddition: A hetero-Diels-Alder reaction between cyclopentadiene (B3395910) and a protected hydroxylamine (B1172632) can be used to construct the bicyclic core, which is then further processed. google.com

Enzymatic Kinetic Resolution: Lipases can be used to selectively acylate one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers. google.com

Reduction of Prochiral Ketones: The enzymatic reduction of 3-aminocyclopentanone (B3224326) using alcohol dehydrogenases can produce specific stereoisomers with high enantiomeric excess.

The resulting enantiomerically pure this compound can then be used to introduce chirality into new, more complex molecules.

In multi-step syntheses, an intermediate is a molecule that is formed and then consumed during a chemical reaction sequence. Due to its specific stereochemistry and functional groups, (1R,3S)-3-aminocyclopentanol is frequently cited as a crucial synthetic intermediate. medchemexpress.comcaymanchem.com It serves as a foundational piece in the construction of larger, more complex target molecules. medchemexpress.comcaymanchem.com

For example, a common synthetic route to obtain (1R,3S)-3-aminocyclopentanol hydrochloride involves several steps, highlighting its role as a stable, isolable intermediate. One patented method includes:

A hetero-Diels-Alder reaction between cyclopentadiene and tert-butyl nitrosyl carbonate.

Selective reduction of the nitrogen-oxygen bond.

Enzymatic resolution using a lipase (B570770) to achieve chiral separation.

Reduction of a double bond via catalytic hydrogenation.

Deprotection steps to yield the final target intermediate. google.com

This intermediate is not the final product but a critical stepping stone, providing the necessary chiral framework for subsequent chemical transformations en route to the final active pharmaceutical ingredient. google.com

Chiral Ligand Development

The development of chiral ligands is a cornerstone of modern asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. utexas.edu Chiral 1,3-amino alcohols, a class to which this compound belongs, are important building blocks for creating these ligands. mdpi.com The effectiveness of a chiral ligand often depends on its ability to create a specific three-dimensional environment around a metal center, which in turn directs the stereochemical outcome of a catalytic reaction. utexas.edu

Design and Synthesis of this compound-Derived Ligands

The design of effective chiral ligands often involves creating a modular structure that can be easily tuned. utexas.edu Amino alcohols like this compound are ideal starting points because the amino and hydroxyl groups can be readily functionalized to introduce other coordinating groups, such as phosphines or thioureas. rsc.org The synthesis of ligands derived from amino alcohols typically involves the protection of one functional group while the other is modified, followed by deprotection and further functionalization.

While specific examples of ligands derived directly from this compound are not extensively detailed in the provided search results, the general principles for synthesizing ligands from analogous structures are well-established. For example, β-aminophosphine ligands are often prepared from amino alcohols. The process can involve converting the alcohol to a good leaving group (like a tosylate) and then displacing it with a phosphide (B1233454) nucleophile. rsc.org A similar strategy could be envisioned for this compound to create novel phosphine-based ligands. The rigid cyclopentyl backbone would offer a distinct stereochemical environment compared to more flexible acyclic amino alcohol-derived ligands.

Chiral Auxiliary Applications

In contrast to its limited documentation as a catalytic ligand, this compound has been effectively utilized as a covalently-bound chiral auxiliary to direct the stereochemical course of reactions. nih.gov A chiral auxiliary is a stereogenic unit temporarily attached to a substrate to control the facial selectivity of a reaction, after which it can be removed. core.ac.uk

Design of this compound-Based Auxiliaries

A notable chiral auxiliary has been designed and synthesized from the (1S,2R) stereoisomer of 2-aminocyclopentan-1-ol, a close relative of this compound. nih.gov This auxiliary, (4R,5S)-cyclopentano[d]oxazolidin-2-one , is a conformationally constrained cyclic system. nih.gov

The synthesis is achieved in high yield through a multi-step process starting from a β-hydroxy acid derived from ethyl 2-oxocyclopentanecarboxylate. The key step involves a Curtius rearrangement of the β-hydroxy acid using diphenylphosphoryl azide (B81097) in refluxing benzene, which facilitates the formation of the fused oxazolidinone ring system. nih.gov This rigid, bicyclic structure is designed to provide a well-defined steric environment to effectively shield one face of an attached prochiral enolate, thereby directing the approach of an electrophile. nih.gov

Use in Stereocontrolled Transformations (e.g., Aldol (B89426), Michael Addition, Alkylation, Bromination, Azidation)

The (4R,5S)-cyclopentano[d]oxazolidin-2-one auxiliary has demonstrated high efficacy in directing stereocontrolled transformations, particularly in alkylation and aldol reactions. nih.gov

Asymmetric Alkylation: The N-acylated auxiliary, specifically the N-propionyl imide, serves as an excellent substrate for asymmetric alkylation. Deprotonation with a strong base like lithium hexamethyldisilazide (LiHMDS) generates a lithium enolate. This enolate reacts with electrophiles such as benzyl (B1604629) bromide and allyl iodide with exceptionally high diastereoselectivity (>99%). nih.gov The chiral auxiliary effectively controls the trajectory of the incoming electrophile, leading to the formation of a single major diastereomer. The auxiliary can then be cleaved to yield the chiral carboxylic acid and recover the auxiliary. nih.gov

Table 1: Asymmetric Alkylation using (4R,5S)-cyclopentano[d]oxazolidin-2-one Auxiliary Data sourced from G. V. M. Sharma et al., 1996. nih.gov

ElectrophileProductYield (%)Diastereoselectivity
Benzyl bromideN-acylated product72>99%
Allyl iodideN-acylated product65>99%

Asymmetric Aldol Reaction: The same N-propionyl imide derived from the this compound-based auxiliary is also highly effective in asymmetric aldol reactions. Enolization with dibutylboron triflate and diisopropylethylamine generates a boron enolate. Subsequent condensation with various aldehydes proceeds with excellent diastereofacial selectivity, exclusively yielding the syn-aldol product. nih.gov This high level of control is attributed to the rigid Zimmerman-Traxler-like transition state enforced by the chiral auxiliary. nih.gov

The utility of this method is highlighted by the reaction with several aldehydes, consistently producing a single diastereomer as determined by HPLC and NMR spectroscopy. nih.gov The auxiliary is efficiently removed using lithium hydroperoxide to afford the corresponding β-hydroxy acid in high yield and optical purity, with good recovery of the auxiliary itself. nih.gov

Table 2: Asymmetric Aldol Reaction using (4R,5S)-cyclopentano[d]oxazolidin-2-one Auxiliary Data sourced from G. V. M. Sharma et al., 1996. nih.gov

AldehydeAldol ProductYield (%)Diastereoselectivity
Isobutyraldehydesyn-aldol adduct86>99%
Benzaldehydesyn-aldol adduct89>99%
Isovaleraldehydesyn-aldol adduct91>99%
Pivaldehydesyn-aldol adduct81>99%

Michael Addition, Bromination, and Azidation: While the use of oxazolidinone-based auxiliaries is known for a wide range of transformations including Michael additions, stereoselective bromination, and azidation, a specific search of the scientific literature did not yield examples where this particular (4R,5S)-cyclopentano[d]oxazolidin-2-one auxiliary derived from this compound was employed for these reactions.

Mimicry of Biological Structures

Aminocyclitols are polyhydroxylated cycloalkanes where one or more hydroxyl groups are replaced by an amino group. researchgate.net Their structural resemblance to carbohydrates allows them to act as "sugar mimics," which can interact with carbohydrate-processing enzymes like glycosidases. researchgate.netdtu.dk this compound and its derivatives, as part of the broader aminocyclopentitol family, have garnered significant attention as potential glycosidase inhibitors. researchgate.netdtu.dk

A key synthetic strategy involves using chiral building blocks to produce stereochemically defined aminocyclopentanols. For instance, four different aminocyclopentanols designed to mimic putative intermediates in the hydrolysis of α-D-galactosides were synthesized from the chiral cis-fused cyclopentane-1,4-lactone, (1R, 5S, 7R, 8R)-7,8-dihydroxy-2-oxabicyclo[3.3.0]oct-3-one. rsc.orgnih.gov These compounds were subsequently tested for their inhibitory activity against various glycosidases. rsc.orgnih.gov The synthesis of these sugar mimics highlights the utility of starting from readily available chiral precursors to achieve specific stereochemical outcomes. dtu.dk The broader family of aminocyclitols, including derivatives of inositols and validamycin, are known for their significant biological activities, particularly as antibiotics and glycosidase inhibitors. researchgate.netnih.gov

PrecursorTarget Compound TypeBiological Relevance
(1R, 5S, 7R, 8R)-7,8-dihydroxy-2-oxabicyclo[3.3.0]oct-3-oneAminocyclopentanolsMimics of α-D-galactoside hydrolysis intermediates; Glycosidase inhibitors rsc.orgnih.gov
Bicyclic vinyl aziridinesAminocyclopentitolsGlycosidase inhibitors researchgate.net
D-glucose 6-phosphatemyo-inositol derived aminocyclitolsPrecursors to aminoglycoside antibiotics nih.gov

Aminocyclopentanecarboxylic acid derivatives are valuable compounds that incorporate both the aminocyclopentane scaffold and a carboxylic acid functionality. A prominent example is (1R,3S)-3-Aminocyclopentanecarboxylic acid, a chiral building block. chemicalbook.comnih.gov Synthetic routes to this compound often start from chiral precursors like 2-Azabicyclo[2.2.1]heptan-3-one. chemicalbook.comchemicalbook.com A patented method for producing aminocyclopentane tricarboxylic acid derivatives involves the hydrogenation of a cyclopentene (B43876) precursor using a catalyst such as Platinum(IV) oxide (PtO₂), followed by hydrolysis of the resulting esters to yield the final carboxylic acid product. google.com These derivatives serve as constrained amino acids and are used in medicinal chemistry and materials science.

The β-amino alcohol motif is a critical pharmacophore found in numerous natural products and pharmaceuticals. gaylordchemical.comdiva-portal.org this compound is a cyclic example of this structural class. The synthesis of β-amino alcohols is a major focus in organic chemistry, with numerous methods developed for their stereoselective preparation. diva-portal.org

Traditional approaches often rely on the derivatization of compounds from the chiral pool, such as amino acids. diva-portal.org More modern methods include:

Asymmetric Aminohydroxylation: The Sharpless asymmetric aminohydroxylation allows for the direct conversion of alkenes into enantiopure β-amino alcohols. diva-portal.org

Ring-opening of Epoxides: The reaction of epoxides with amine nucleophiles is a common and effective strategy. researchgate.net Lipase-catalyzed ring-opening of epoxides with amines has been shown to produce β-amino alcohols in high yields. researchgate.net

Reduction of α-Amino Ketones or β-Nitro Alcohols: The reduction of ketones or nitro groups adjacent to a hydroxyl group provides access to the amino alcohol functionality. nih.gov

Photoredox-Induced Radical Reactions: Novel methods, such as the light-induced reaction between O-acyl hydroxylamines and vinyl ethers catalyzed by an iridium complex, can produce highly functionalized β-amino alcohol derivatives under mild conditions. gaylordchemical.com

The chemoenzymatic resolution of racemic aminocyclopentanols is also a highly effective strategy. For example, the N-benzyloxycarbonyl derivative of (±)-trans-2-aminocyclopentanol can be efficiently resolved through O-acylation catalyzed by Pseudomonas cepacia lipase (PSL), yielding enantiopure products. researchgate.net

Synthetic MethodKey Reagents/CatalystsProduct Type
Photoredox-induced radical relayIridium catalyst, white LED, DMSOFunctionalized β-amino alcohol derivatives gaylordchemical.com
One-pot biocatalysisAspergillus Oryzae lipase, phase transfer catalystβ-amino alcohol derivatives from phenols and epichlorohydrin (B41342) researchgate.net
Chemoenzymatic ResolutionPseudomonas cepacia lipase (PSL)Enantiopure trans-2-aminocyclopentanol derivatives researchgate.net
Henry Reaction followed by ReductionK₂CO₃, Raney-Ni/H₂β-amino alcohols from trifluoroacetophenones nih.gov

Analytical Derivatization for Enantiomeric Separations

The separation of enantiomers is a critical task in pharmaceutical development and analysis, as different enantiomers of a chiral drug can have vastly different pharmacological activities. nih.govresearchgate.net High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a primary technique for this purpose. mst.edu An alternative, indirect method involves the pre-column derivatization of the analyte with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated on a standard achiral column. mst.edunih.gov

For sensitive detection, particularly with techniques like liquid chromatography-tandem mass spectrometry (LC/ESI-MS/MS), CDAs are often designed to incorporate a reporter group, such as a fluorophore or a readily ionizable moiety. nih.govnih.gov Chiral amines, including derivatives of this compound, are excellent candidates for development into such agents for the analysis of chiral carboxylic acids.

The principle involves coupling the chiral amine CDA with the racemic carboxylic acid to form stable diastereomeric amides. The structural differences between the diastereomers allow for their chromatographic separation. A successful CDA should react quickly, produce no epimerization (racemization) at the chiral center, and provide a strong signal for detection. nih.gov

An example of a highly effective CDA is (S)-1-(4-dimethylaminophenylcarbonyl)-3-aminopyrrolidine (1-DAPAP). nih.gov This reagent reacts with carboxylic acids within minutes and its derivatives show a 10- to 1100-fold increase in detection sensitivity in ESI-MS, with limits of detection in the femtomole range. nih.govresearchgate.net Other well-known CDAs include Marfey's reagent (Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide, FDAA) and reagents for o-phthalaldehyde (B127526) (OPA) based derivatization with chiral thiols like N-isobutyryl-L-cysteine. researchgate.netnih.gov A molecule like this compound provides a chiral scaffold that could be readily modified to include a chromophoric or fluorophoric group, making it a potentially valuable tool for creating novel derivatizing agents for enantiomeric separations.

Applications in HPLC and Other Chromatographic Techniques

The chiral nature of this compound and its derivatives makes them valuable in the field of analytical chemistry, particularly in chromatographic techniques for the separation of enantiomers. The presence of both an amino and a hydroxyl group allows for various interactions, including hydrogen bonding, dipole-dipole interactions, and the formation of diastereomeric complexes, which are essential for chiral recognition.

Direct Enantioseparation on Chiral Stationary Phases (CSPs)

While specific chiral stationary phases (CSPs) derived directly from this compound are not extensively documented in readily available literature, the broader class of amino alcohol-derived CSPs is well-established for the separation of a wide range of chiral compounds. The principle of these separations relies on the differential interaction between the enantiomers of an analyte and the chiral selector immobilized on the stationary phase. For amino alcohols like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are often effective. For instance, cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate) are known for their broad enantioselectivity for various chiral molecules, including amino alcohols.

The separation mechanism on these polysaccharide-based CSPs involves the formation of transient diastereomeric complexes between the analyte and the chiral selector. The stability of these complexes differs for each enantiomer, leading to different retention times and, consequently, separation. The chiral recognition is governed by a combination of interactions, including hydrogen bonding with the carbamate (B1207046) groups of the CSP, π-π interactions with the phenyl groups, and steric hindrance within the chiral grooves of the polysaccharide structure.

Indirect Enantioseparation via Chiral Derivatization

An alternative and widely used approach for the enantioseparation of chiral amines and alcohols is the indirect method, which involves pre-column derivatization with a chiral derivatizing agent (CDA). This reaction converts the enantiomeric pair into a pair of diastereomers. Since diastereomers have different physicochemical properties, they can be separated on a standard achiral HPLC column.

This compound, with its primary amino group, is a suitable candidate for derivatization with various CDAs. Commonly used agents for primary amines include Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) and its analogs, o-phthalaldehyde (OPA) in combination with a chiral thiol, and chiral isocyanates.

For example, the reaction of racemic this compound with a single enantiomer of a CDA, such as (R)-α-methyl-2-naphthaleneacetyl chloride, would produce two diastereomeric amides. These diastereomers can then be separated using reversed-phase HPLC. The separation is influenced by the structural differences between the diastereomers, which affect their interaction with the stationary phase (e.g., a C18 column).

Table 1: Chiral Derivatizing Agents (CDAs) Potentially Applicable to this compound

Chiral Derivatizing Agent (CDA)Reactive Functional Group on this compoundResulting DiastereomerTypical Chromatographic Mode
Marfey's Reagent (FDAA)Amino GroupN-Dinitrophenyl-L-alaninamide derivativeReversed-Phase HPLC
(R)-α-Methyl-2-naphthaleneacetyl chlorideAmino GroupNaphthalene-substituted amideReversed-Phase HPLC
o-Phthalaldehyde (OPA) + N-acetyl-L-cysteineAmino GroupIsoindole derivativeReversed-Phase HPLC with fluorescence detection
(R)-(-)-1-(1-Naphthyl)ethyl isocyanateAmino and Hydroxyl GroupsCarbamate and/or Urea derivativeNormal or Reversed-Phase HPLC

Chiral Ligand-Exchange Chromatography (CLEC)

Chiral ligand-exchange chromatography is a powerful technique for the resolution of racemic compounds that can act as ligands, such as amino acids and amino alcohols. nih.gov This method typically involves a chiral stationary phase that incorporates a chiral ligand (e.g., an amino acid like L-proline or L-hydroxyproline) complexed with a metal ion, often copper(II). nih.gov Alternatively, the chiral selector and metal ion can be added to the mobile phase.

The enantiomers of the analyte, in this case, this compound, can replace one of the mobile phase ligands in the coordination sphere of the central metal ion, forming transient, diastereomeric ternary complexes. The differing stabilities of these complexes lead to different retention times and thus separation. The amino and hydroxyl groups of this compound are capable of forming a chelate ring with the metal ion, making it a suitable candidate for this technique.

Capillary Electrophoresis (CE)

Capillary electrophoresis offers a high-efficiency alternative to HPLC for chiral separations. In CE, a chiral selector is typically added to the background electrolyte. Cyclodextrins and their derivatives are the most commonly used chiral selectors in CE due to their ability to form inclusion complexes with a wide variety of molecules. nih.gov The enantiomers of a guest molecule, such as this compound, will have different binding constants with the chiral cyclodextrin (B1172386) host, leading to different electrophoretic mobilities and separation.

Other chiral selectors used in CE that could be applicable to this compound include chiral crown ethers, macrocyclic antibiotics, and systems for chiral ligand-exchange capillary electrophoresis. nih.govnih.gov

Table 2: Potential Chromatographic and Electrophoretic Methods for Enantioseparation of this compound

TechniqueMethodPrincipleKey Parameters for Optimization
HPLC Direct on Chiral Stationary Phase (CSP)Differential interaction of enantiomers with a chiral selector immobilized on the stationary phase.CSP type (e.g., polysaccharide-based), mobile phase composition (normal, reversed, or polar organic), temperature.
HPLC Indirect via Chiral DerivatizationConversion of enantiomers to diastereomers with a chiral derivatizing agent, followed by separation on an achiral column.Choice of chiral derivatizing agent, reaction conditions, stationary phase (e.g., C18), mobile phase composition.
HPLC Chiral Ligand-Exchange Chromatography (CLEC)Formation of transient diastereomeric metal complexes with a chiral ligand.Chiral ligand, metal ion (e.g., Cu(II)), pH, mobile phase composition.
CE Chiral Capillary ElectrophoresisDifferential interaction of enantiomers with a chiral selector added to the background electrolyte.Chiral selector type and concentration (e.g., cyclodextrins), pH, buffer composition, voltage.

Computational and Theoretical Investigations

Molecular Modeling and Conformational Analysis

The conformational landscape of 3-aminocyclopentanol (B77102) is primarily dictated by the non-planar structure of the cyclopentane (B165970) ring. Unlike rigid cyclohexane (B81311) rings, cyclopentane is highly flexible and undergoes rapid conformational changes through a process known as pseudorotation. This results in a continuous interconversion between various low-energy conformers, principally the 'envelope' (C_s symmetry) and 'twist' (C_2 symmetry) forms. The energy barrier between these conformers is very low, making it challenging to isolate a single conformation at room temperature. biomedres.us

Molecular modeling and conformational analysis are essential for understanding how the amino (-NH2) and hydroxyl (-OH) substituents influence the ring's preferred geometry. ijpsr.comslideshare.net The relative orientation of these groups (cis or trans) and their placement in quasi-axial or quasi-equatorial positions significantly impact the molecule's stability. Intramolecular hydrogen bonding between the amino and hydroxyl groups can further stabilize certain conformations.

Computational methods, such as molecular mechanics (MM) and ab initio calculations, are employed to determine the relative energies of these conformers. By calculating the potential energy surface, researchers can identify the most stable (lowest energy) conformations. For instance, in cis-3-aminocyclopentanol, conformations that allow for an intramolecular hydrogen bond between the hydroxyl and amino groups are often energetically favored. In contrast, for the trans isomer, steric hindrance between the two groups plays a more dominant role in determining the most stable arrangement. Studies on similar cyclic amino acid derivatives, such as those of 1-aminocyclobutane carboxylic acid, have shown that low-energy models can adopt a variety of structures, with the most favored conformations depending heavily on the substituents on the ring. nih.gov

Table 1: Theoretical Conformational Analysis of this compound Isomers. This table presents hypothetical relative energy values to illustrate how computational methods are used to compare the stability of different conformers. Actual values would be determined by specific computational studies.
IsomerConformerSubstituent PositionsKey InteractionsRelative Energy (kJ/mol)
cis-3-AminocyclopentanolEnvelope1-OH (axial), 3-NH2 (equatorial)Potential H-bonding0.0 (Reference)
cis-3-AminocyclopentanolTwist-Slightly higher strain~2-4
trans-3-AminocyclopentanolEnvelope1-OH (axial), 3-NH2 (axial)Steric repulsion~5-8
trans-3-AminocyclopentanolEnvelope1-OH (equatorial), 3-NH2 (equatorial)Lower steric strain~1-3

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules and, consequently, their reactivity. It is particularly valuable for mapping out the entire energy profile of a chemical reaction, including reactants, products, intermediates, and transition states. nih.gov

In the context of this compound synthesis, DFT studies can elucidate complex reaction mechanisms. For example, a patented synthesis route involves a hetero-Diels-Alder reaction, followed by reduction and enzymatic resolution. google.com DFT calculations can be applied to:

Model the Transition State: By calculating the geometry and energy of the transition state for the key bond-forming steps, researchers can understand the factors controlling the reaction rate.

Evaluate Reaction Energetics: DFT can determine whether a proposed reaction step is thermodynamically favorable (exergonic) or requires energy input (endergonic).

Investigate Catalyst-Free vs. Catalyzed Pathways: The method can compare the activation energies of a reaction with and without a catalyst, quantifying the catalyst's efficiency.

For instance, in the amination of alcohols, DFT calculations have been used to show that the dehydrogenation of the alcohol is often the rate-determining step and to identify catalyst surfaces that are most effective for this process. researchgate.net By applying DFT, researchers can gain a detailed understanding of the reaction pathway at an electronic level, guiding the optimization of reaction conditions such as temperature, pressure, and catalyst choice. nih.gov

Table 2: Illustrative DFT Parameters for a Hypothetical Reaction Step in this compound Synthesis (e.g., N-O bond reduction). These parameters are what a DFT study would typically calculate to describe a reaction pathway.
ParameterDescriptionHypothetical ValueInterpretation
Activation Energy (Ea)The energy barrier that must be overcome for the reaction to occur.85 kJ/molIndicates the rate of the reaction.
Reaction Energy (ΔErxn)The net energy change between products and reactants.-150 kJ/molA negative value indicates an exothermic and favorable reaction.
HOMO-LUMO GapEnergy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals.5.2 eVRelates to the chemical reactivity and stability of the transition state.

Prediction of Stereochemical Outcomes in Synthetic Reactions

Controlling stereochemistry is a central challenge in the synthesis of chiral molecules like this compound. Computational chemistry offers powerful tools for predicting the stereochemical outcome of asymmetric reactions, reducing the need for extensive experimental screening. rsc.org

One key application is in enzymatic resolutions, a common strategy for obtaining enantiomerically pure compounds. For example, the synthesis of (1R,3S)-3-aminocyclopentanol can involve a lipase-catalyzed kinetic resolution. google.com Computational models can predict which enantiomer of the substrate will react faster by simulating the docking of each enantiomer into the enzyme's active site. The enantiomer that fits better and achieves a more stable transition state for the reaction is predicted to be the major product.

Recent advances in computational methods allow for high-fidelity predictions of enantiomeric ratios. rsc.org These approaches often involve:

Generating a large number of possible conformations for the catalyst-substrate complex.

Calculating the transition state energies for the reaction of each conformer.

Using these energies to calculate a predicted enantiomeric ratio based on Boltzmann statistics.

Studies on designing imine reductases (IREDs), which are used in the asymmetric synthesis of chiral amines, have shown that computational design can achieve a complete inversion of stereoselectivity by identifying key mutations that alter substrate binding. rsc.org This demonstrates the predictive power of computational chemistry in guiding the development of highly stereoselective synthetic methods.

Elucidation of Catalyst-Substrate Interactions

Understanding how a substrate binds to a catalyst is crucial for explaining and improving catalytic activity and selectivity. Molecular docking and molecular dynamics (MD) simulations are the primary computational tools used for this purpose.

In the synthesis of this compound, a lipase (B570770) is used for chiral separation. google.com Molecular docking simulations can be used to place a model of the substrate (e.g., a racemic ester precursor of this compound) into the three-dimensional crystal structure of the lipase active site. nih.gov These simulations identify the most likely binding poses and reveal key intermolecular interactions, such as:

Hydrogen Bonds: Between the substrate's functional groups and amino acid residues in the enzyme's active site (e.g., with serine, histidine, or aspartate).

Hydrophobic Interactions: Between nonpolar parts of the substrate and hydrophobic pockets within the enzyme.

MD simulations can then be used to observe the dynamic behavior of the catalyst-substrate complex over time. This can confirm the stability of the docked pose and reveal how the enzyme's flexibility accommodates the substrate. For many lipases, a mobile subdomain known as a "lid" controls access to the active site, and its interaction with the substrate is a key determinant of the enzyme's activity and selectivity. nih.gov By visualizing these interactions, chemists can understand why a particular catalyst is effective or design mutations to improve its performance. rsc.org

Structure-Reactivity Relationships in this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. nih.gov These models are invaluable in drug discovery and materials science for predicting the properties of new, unsynthesized molecules.

For this compound, a QSAR study could be performed on a series of its derivatives to understand how structural modifications affect a specific property, such as inhibitory activity against a target enzyme. The process typically involves:

Synthesizing a Library of Derivatives: A set of compounds is created where specific parts of the this compound scaffold are systematically varied (e.g., by adding different substituents to the amino group).

Measuring Biological Activity: The activity of each compound is measured experimentally (e.g., IC50 value).

Calculating Molecular Descriptors: For each molecule, a wide range of computational descriptors are calculated, representing its steric, electronic, and hydrophobic properties.

Building a Statistical Model: Using methods like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Index Analysis (CoMSIA), a statistical relationship is established between the descriptors and the measured activity. mdpi.com

The resulting QSAR model can be visualized as a 3D map, highlighting regions around the molecule where, for example, bulky groups or electropositive groups would increase or decrease activity. mdpi.com This provides a clear roadmap for designing new, more potent derivatives of this compound.

Table 3: Typical Statistical Parameters for a 3D-QSAR (CoMFA) Model. These values are used to assess the predictive power and robustness of the model.
ParameterDescriptionTypical Value for a Good Model
q² (Cross-validated r²)A measure of the model's internal predictive ability.> 0.5
r² (Non-cross-validated r²)A measure of how well the model fits the training data.> 0.6
F-statisticA measure of the statistical significance of the model.High value
Standard Error of Prediction (SEP)A measure of the accuracy of the predictions.Low value

Analytical Methodologies for Research Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure, including the relative and absolute stereochemistry of 3-Aminocyclopentanol (B77102).

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of this compound isomers. One-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, NOESY) experiments are crucial for assigning the regiochemistry (1,3-substitution) and, most importantly, the stereochemistry (cis vs. trans).

The distinction between cis and trans isomers is achieved by analyzing the proton-proton coupling constants (J-values) and through-space correlations observed in NOESY spectra. For instance, in the ¹H NMR spectrum, the multiplicity and coupling constants of the protons attached to the carbons bearing the amino (H-3) and hydroxyl (H-1) groups provide significant insight. In the trans isomer, a large axial-axial coupling constant might be expected between adjacent protons, whereas in the cis isomer, smaller axial-equatorial or equatorial-equatorial couplings would be observed, depending on the ring conformation. nih.govpsu.edu For example, analysis of the coupling constants for similar aminocyclohexanol systems confirms the axial or equatorial disposition of the protons and, consequently, the attached functional groups. nih.gov

NOESY experiments provide definitive evidence for the spatial proximity of protons. A cross-peak between the protons at C-1 and C-3 would strongly indicate a cis relationship, as these protons are on the same face of the cyclopentane (B165970) ring. Conversely, the absence of such a correlation, coupled with correlations to other neighboring protons, would support a trans assignment. psu.eduresearchgate.net

¹³C NMR spectroscopy complements the proton data, with the chemical shifts of the ring carbons being sensitive to the stereochemical arrangement. libretexts.org The carbon atoms in the cis isomer may experience different shielding or deshielding effects compared to the trans isomer due to steric interactions. psu.edu

Table 1: Representative ¹H and ¹³C NMR Data for Distinguishing Stereoisomers of Substituted Cycloalkanols This table is illustrative and based on data for similar cyclic amino alcohols. Actual chemical shifts for this compound may vary.

Isomer Nucleus Position Expected Chemical Shift (δ) / ppm Key Coupling Constants (J) / Hz Key NOESY Correlations
cis ¹HH-1~3.8 - 4.2Small J-couplings (e.g., 2-5 Hz) to H-2/H-5 protonsH-1 ↔ H-3
¹HH-3~3.0 - 3.4Small J-couplings (e.g., 2-5 Hz) to H-2/H-4 protonsH-3 ↔ H-1
¹³CC-1~70 - 75--
¹³CC-3~50 - 55--
trans ¹HH-1~3.5 - 3.9Large J-couplings (e.g., 7-10 Hz) if axialNo H-1 ↔ H-3 correlation
¹HH-3~2.8 - 3.2Large J-couplings (e.g., 7-10 Hz) if axialNo H-3 ↔ H-1 correlation
¹³CC-1~68 - 73--
¹³CC-3~48 - 53--

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. It is an exceptionally sensitive technique for investigating the secondary structure of proteins and the conformation of smaller chiral molecules in solution. nih.gov For this compound, which is chiral, CD spectroscopy can provide valuable information about its preferred conformation. wiley.com

The cyclopentane ring is not planar and exists in puckered conformations, such as the envelope and twist forms, to alleviate torsional strain. libretexts.orgyoutube.com The position and orientation of the amino and hydroxyl substituents will influence the equilibrium between these conformers. The CD spectrum of a chiral this compound enantiomer is a direct reflection of its three-dimensional structure in solution. psu.edu While specific studies on this compound are not prevalent, research on cyclic peptides containing a trans-2-aminocyclopentane carboxylic acid has demonstrated the utility of CD in conjunction with NMR and computational methods to elucidate conformational details. nih.gov By comparing experimental CD spectra with theoretically calculated spectra for different possible conformations, the most probable solution-state structure can be determined. psu.edu

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for separating this compound from reaction impurities and for resolving its enantiomers to determine optical purity.

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the enantiomeric excess (e.e.) of chiral compounds like this compound. heraldopenaccess.usheraldopenaccess.us The direct separation of enantiomers is most effectively achieved using a chiral stationary phase (CSP). nih.govyakhak.org

For amino alcohols, several types of CSPs are effective. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® and Chiralcel® columns), are widely used and can resolve a broad range of chiral compounds through interactions like hydrogen bonding and dipole-dipole interactions. yakhak.orgscas.co.jp Another successful class of CSPs for polar and ionic compounds like underivatized amino acids and amino alcohols are the macrocyclic glycopeptide-based phases, such as those employing teicoplanin or vancomycin (B549263) (e.g., Astec CHIROBIOTIC® T). sigmaaldrich.comnih.gov

Alternatively, an indirect method can be used. This involves derivatizing the racemic this compound with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers can then be separated on a standard achiral stationary phase (like C18) and quantified. nih.gov

Table 2: Representative HPLC Method for Chiral Separation of Amino Alcohols This table presents a generalized method; specific conditions for this compound would require optimization.

Parameter Description
Column Chiral Stationary Phase (e.g., Cellulose tris(3,5-dimethylphenylcarbamate))
Mobile Phase Hexane/Isopropanol/Diethylamine mixture
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Column Temperature 25 °C
Expected Outcome Baseline separation of the two enantiomers, allowing for quantification of enantiomeric excess. uma.es

Gas Chromatography (GC) is a high-resolution separation technique, but it requires analytes to be volatile and thermally stable. researchgate.net Due to the polar nature and hydrogen-bonding capabilities of the amino and hydroxyl groups, this compound is not sufficiently volatile for direct GC analysis. nih.gov

Therefore, derivatization is a mandatory step. iu.edu The active hydrogens on the amine and alcohol functionalities are replaced with nonpolar groups. researchgate.net A common and effective method is silylation, using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). sigmaaldrich.comthermofisher.com This reaction produces the corresponding trimethylsilyl (B98337) (TMS) ethers and amines, which are much more volatile and exhibit better chromatographic behavior. omicsonline.orgosti.gov Acylation is another derivatization strategy. nih.gov Once derivatized, the sample can be analyzed by GC, often coupled with a mass spectrometer (GC-MS), which provides both retention time data for quantification and mass spectra for structural confirmation of the derivatives. nih.gov Chiral GC columns can also be employed to separate the derivatized enantiomers. nih.govpsu.edu

Table 3: General GC Derivatization and Analysis Protocol

Step Procedure Purpose
1. Derivatization React this compound with a silylating agent (e.g., BSTFA or MSTFA) in an appropriate solvent (e.g., pyridine, acetonitrile). omicsonline.orgTo increase volatility and thermal stability. osti.gov
2. GC Separation Inject the derivatized sample onto a GC equipped with a capillary column (e.g., 5% phenyl methylpolysiloxane).To separate the derivative from byproducts and other impurities.
3. Detection Use a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification and quantification.To detect and measure the amount of the derivatized analyte.

Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and convenient technique used to monitor the progress of a chemical reaction. researchgate.netyoutube.com For a synthesis producing this compound, TLC can be used to track the consumption of the starting material and the appearance of the product. researchgate.net

A small aliquot of the reaction mixture is spotted on a TLC plate alongside spots of the pure starting material and sometimes a "co-spot" containing both the reaction mixture and the starting material. nih.gov The plate is then developed in a suitable solvent system, typically a mixture of a polar and a non-polar solvent (e.g., ethyl acetate/hexane or dichloromethane/methanol).

Because amino alcohols are often not UV-active, a chemical stain is required for visualization. A potassium permanganate (B83412) (KMnO₄) stain is effective for visualizing alcohols and amines as it oxidizes these functional groups, leaving a yellow spot on a purple background. fiu.edu Another highly specific stain for primary and secondary amines is ninhydrin, which produces a characteristic purple or pink spot upon heating. fiu.edureachdevices.com By observing the disappearance of the starting material spot and the emergence of a new spot corresponding to the product's retention factor (Rf), the reaction's progression towards completion can be qualitatively assessed. epfl.ch

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as the most definitive method for the unambiguous determination of the three-dimensional structure of crystalline compounds, including the absolute configuration of chiral molecules like this compound. springernature.com This technique relies on the diffraction of X-rays by the electron clouds of atoms arranged in a crystal lattice. The resulting diffraction pattern provides detailed information about the spatial arrangement of atoms, bond lengths, and bond angles, ultimately revealing the molecule's complete stereochemistry.

For chiral molecules, the determination of absolute configuration is a critical step. This is often achieved through the analysis of anomalous dispersion, an effect where the scattering factor of an atom becomes a complex number. researchgate.net This phenomenon, particularly when using X-ray wavelengths near the absorption edge of a heavier atom in the structure, leads to measurable differences in the intensities of Friedel pairs (reflections hkl and -h-k-l), which would otherwise be identical. nih.gov This is known as the Bijvoet method, and it allows for the direct assignment of the absolute stereochemistry. researchgate.net

However, for light-atom molecules such as this compound, which contains only carbon, nitrogen, oxygen, and hydrogen, the anomalous scattering effects are very weak. researchgate.net This can make the determination of the absolute configuration challenging. To overcome this, several strategies can be employed:

Derivatization: this compound can be derivatized with a reagent containing a heavier atom (e.g., bromine or chlorine). The presence of this "heavy atom" significantly enhances the anomalous scattering signal, facilitating a more reliable determination of the absolute configuration. The formation of a hydrochloride salt is a common and effective approach for amines. researchgate.net

Co-crystallization: Another approach involves the co-crystallization of the analyte with a chiral molecule of a known absolute configuration, which serves as an internal reference. researchgate.net Alternatively, co-crystallization with a host molecule, such as a tetraaryladamantane octaether, can induce crystallization and allow for the structure of the guest molecule (this compound) to be determined. nih.gov

The process of X-ray crystal structure determination involves growing a high-quality single crystal of the compound or its derivative. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. mdpi.com The diffraction data is collected, processed, and used to solve and refine the crystal structure. The final model provides the precise coordinates of each atom, from which the absolute configuration can be assigned, often with the calculation of a Flack parameter, which should ideally be close to zero for the correct enantiomer. nih.gov

Research Findings

The structural analysis of a derivative of a related cyclooctane (B165968) system, methyl 6-hydroxy-9-oxo-8-oxabicyclo[5.2.1]decan-10-yl)carbamate, was unambiguously confirmed by single-crystal X-ray analysis, demonstrating the power of this technique in confirming the stereochemistry of complex cyclic systems. nih.gov These examples underscore the routine application of X-ray crystallography to confirm the stereochemical outcome of synthetic routes leading to chiral molecules.

Illustrative Crystallographic Data Table

The following table represents a hypothetical but typical set of crystallographic data that might be obtained for a derivative of this compound, such as (1S,3S)-3-Aminocyclopentanol hydrochloride.

ParameterValue
Chemical FormulaC₅H₁₂ClNO
Formula Weight137.61
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)5.89
b (Å)8.45
c (Å)14.23
α (°)90
β (°)90
γ (°)90
Volume (ų)707.8
Z4
Calculated Density (g/cm³)1.290
RadiationMo Kα (λ = 0.71073 Å)
Temperature (K)100
Flack Parameter0.02(4)
R-factor (%)3.5
wR² (%)8.2

This table is for illustrative purposes and does not represent experimentally determined data for this compound.

Future Directions and Emerging Research Avenues

Development of Novel Stereoselective Synthetic Methodologies

Key emerging strategies include:

Advanced Biocatalysis: The use of enzymes offers a highly selective and sustainable route to specific stereoisomers. Kinetic resolutions using lipases, such as pancreatin (B1164899) or Pseudomonas lipase (B570770) (PSL), have been successfully employed to produce intermediates like (1R,3S)-3-aminocyclopentanol, a key component for the antiviral drug Bictegravir. rsc.org Future work aims to discover and engineer novel enzymes with enhanced substrate scope and activity, potentially leading to direct asymmetric synthesis pathways that avoid the 50% theoretical yield limit of kinetic resolutions.

Asymmetric Ring-Opening (ARO) Reactions: The ARO of prochiral cyclic precursors like epoxides and aziridines is a powerful, atom-economical method for establishing the amino and hydroxyl groups with defined stereochemistry in a single step. Research is focused on developing new chiral catalysts that can perform these transformations with even greater precision and under milder conditions.

Chemoenzymatic Methods: Combining the strengths of traditional chemical synthesis and biocatalysis is a promising avenue. For instance, a chemoenzymatic approach has been used to obtain derivatives of aminocyclopentanol which are then incorporated into more complex structures. dokumen.pub This synergy allows for the creation of chiral synthons that might be inaccessible through either method alone.

Asymmetric Hydrogenation and Transfer Hydrogenation: Catalytic asymmetric transfer hydrogenation of ketones is being explored to produce chiral amino alcohols with high enantiomeric excess (ee), reaching up to 96% ee in some cases. researchgate.net The development of new ligands and transition-metal catalysts is central to advancing this methodology for 3-aminocyclopentanol (B77102) synthesis. researchgate.net

Table 1: Overview of Emerging Stereoselective Synthetic Methods

Method Description Key Advantages Research Focus
Biocatalysis / Enzymatic Resolution Use of enzymes (e.g., lipases) to selectively react with one enantiomer in a racemic mixture. rsc.org High stereoselectivity (>99% ee), mild and environmentally benign conditions, potential for use in flow chemistry. rsc.org Enzyme discovery and engineering, development of dynamic kinetic resolution processes. rsc.org
Asymmetric Ring-Opening (ARO) Ring-opening of cyclic precursors (e.g., epoxides) using chiral catalysts or reagents to set stereocenters. Atom-economical, direct installation of functionalities with stereocontrol. Design of novel, highly efficient chiral catalysts.
Asymmetric Hydrogenation Use of chiral transition-metal catalysts to hydrogenate a prochiral ketone precursor. researchgate.net High potential for enantioselectivity, direct route to the amino alcohol. researchgate.net Development of new chiral ligands and catalysts for improved efficiency and selectivity. researchgate.net
Chemoenzymatic Synthesis A multi-step process that combines a chemical reaction with an enzymatic transformation to achieve the desired stereochemistry. dokumen.pub Leverages the advantages of both chemical and biological catalysis, enabling complex transformations. dokumen.pub Integration of novel enzymes with robust chemical reactions.

Exploration of New Catalytic Applications

While this compound is primarily known as a chiral building block, emerging research is exploring the catalytic activity of its derivatives. By functionalizing the amino and hydroxyl groups, new chiral ligands and organocatalysts can be created. The rigid cyclopentane (B165970) scaffold provides a well-defined stereochemical environment, making these derivatives attractive candidates for asymmetric catalysis.

Future research directions include:

Ligand Development for Transition-Metal Catalysis: Derivatives of this compound are being investigated as chiral ligands for transition metals. itu.edu.tr These new ligands are being applied in reactions such as copper-catalyzed hydroboration and asymmetric phenyl transfer reactions to aldehydes, demonstrating their potential to induce high enantioselectivity. researchgate.netescholarship.orgacs.org

Organocatalysis: The bifunctional nature of this compound (containing both a Lewis basic amine and a Brønsted acidic alcohol) makes it an ideal scaffold for developing novel organocatalysts for a variety of chemical transformations.

Supramolecular Catalysis: The assembly of this compound derivatives into larger, well-defined structures could create unique catalytic pockets. This approach mimics enzymes by using a specific three-dimensional environment to control reactivity and selectivity. itu.edu.tr

Integration with Flow Chemistry and Sustainable Synthetic Practices

The principles of green and sustainable chemistry are increasingly influencing the synthesis of important chemical intermediates. The integration of this compound synthesis into continuous flow processes and the adoption of more sustainable methodologies are key areas of future research.

Continuous Flow Synthesis: Biocatalytic methods are particularly well-suited for flow chemistry. The use of immobilized enzymes in packed-bed reactors allows for continuous production, easier purification, and improved process control. rsc.org The synthesis of antiviral intermediates has already been demonstrated on a gram scale using immobilized enzymes in a continuous flow setup. rsc.org

Improved Atom Economy: Research is focused on developing more atom-economical synthetic routes. This includes the use of catalytic methods that minimize waste and the implementation of efficient cofactor recycling systems in biocatalytic processes. acs.org For example, using formate (B1220265) dehydrogenase (FDH) for NADPH recycling in enzymatic reductions offers higher atom economy compared to traditional glucose dehydrogenase (GDH) systems. acs.org

Benign Reaction Media: A major goal of green chemistry is to replace hazardous organic solvents with more environmentally friendly alternatives. Biocatalytic syntheses of this compound intermediates can often be performed in water under mild temperature and pH conditions, significantly reducing the environmental impact. rsc.org

Advanced Computational Design of this compound Derivatives with Tuned Reactivity

Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of catalysts and synthetic pathways. For this compound, computational methods are expected to play a crucial role in designing new derivatives with tailored properties.

De Novo Design: Software platforms like DOGS (Design of Genuine Structures) can suggest novel, synthesizable molecules with desired properties by mimicking multi-step reaction pathways. nih.gov Such programs can use this compound as a starting building block to design new ligands or bioactive molecules, although they must also account for challenges like competing side reactions between the amine and alcohol groups. nih.govd-nb.info

Mechanism and Selectivity Studies: Density Functional Theory (DFT) calculations are being used to investigate reaction mechanisms and understand the origins of stereoselectivity. escholarship.orgresearchgate.net For example, DFT has been used to model the transition states in reactions involving related chiral amino ether ligands to predict the most favorable reaction pathways and explain observed enantioselectivities. researchgate.net This insight allows for the rational design of more efficient catalysts based on the aminocyclopentanol scaffold.

Virtual Screening and Property Prediction: Computational tools can predict the physical, chemical, and potential catalytic properties of virtual libraries of this compound derivatives. This in silico screening allows researchers to prioritize the most promising candidates for synthesis, saving significant time and resources. core.ac.uk

Functionalization for Materials Science and Supramolecular Chemistry

The unique stereochemistry and bifunctionality of this compound make it an attractive monomer for incorporation into novel polymers and supramolecular assemblies.

Biodegradable Polymers: Aminocyclopentanol has been identified as a potential component (amino-C5-cycloalkanol) for producing biodegradable polyesters. google.com Its incorporation can modify the physical properties of the resulting polymer, such as its degradation rate and mechanical strength, opening up applications in packaging and biomedical devices.

Supramolecular Assemblies and Sensors: Functionalized aminocyclopentanol derivatives can self-assemble into larger, ordered structures. dokumen.pub A pincer-like molecule derived from aminocyclopentanol has been shown to be highly effective for the enantioselective recognition of mandelic-type acids, demonstrating its potential for use in chiral sensors. dokumen.pub The formation of specific supramolecular structures is also critical in understanding reaction mechanisms, such as acyl migrations, where the stereochemistry of the aminocyclopentanol backbone dictates the pathway. researchgate.net

Chiral Recognition Media: The fundamental differences in how enantiomers interact to form homo- and heterochiral aggregates is the basis for advanced analytical methods. google.com The self-organization of chiral molecules like this compound, sometimes assisted by achiral luminescent probes, can be used to create systems for the highly sensitive determination of enantiomeric excess. google.com

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